4-[1-(difluoromethyl)-1H-pyrazol-4-yl]piperidine
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Overview
Description
Scientific Research Applications
Structure-Activity Relationships
Research has highlighted the significance of pyrazole derivatives, including compounds structurally related to "4-[1-(difluoromethyl)-1H-pyrazol-4-yl]piperidine," as cannabinoid receptor antagonists. These compounds are designed to aid in characterizing cannabinoid receptor binding sites and potentially serve as pharmacological probes. Structural requirements for activity include specific substitutions on the pyrazole ring, which may have therapeutic applications in antagonizing the side effects of cannabinoids (Lan et al., 1999).
Synthesis Methodologies
A robust three-step synthesis process has been reported for a key intermediate in the synthesis of Crizotinib, showcasing the relevance of pyrazole-piperidine compounds in the development of targeted cancer therapies. This process emphasizes the utility of these compounds in large-scale drug synthesis (Fussell et al., 2012).
Antiviral and Cytotoxic Applications
Compounds incorporating the pyrazole and piperidine moieties have been evaluated for their antiviral and cytotoxic activities. Notably, certain derivatives showed activity against herpes simplex virus-1 (HSV-1) and human immunodeficiency virus-1 (HIV-1), as well as broad-spectrum antitumor activity. This indicates the potential of these compounds in developing antiviral and anticancer therapies (El-Subbagh et al., 2000).
Properties
IUPAC Name |
4-[1-(difluoromethyl)pyrazol-4-yl]piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2N3/c10-9(11)14-6-8(5-13-14)7-1-3-12-4-2-7/h5-7,9,12H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQUHXDDHQCIJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CN(N=C2)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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